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Compound of Interest

Compound Name: Diethanolamine lauryl sulfate

Cat. No.: B093590 Get Quote

Application Notes & Protocols: Native
Polyacrylamide Gel Electrophoresis
A Note on Diethanolamine Lauryl Sulfate in Native PAGE

Extensive searches of scientific literature and chemical databases did not yield established

protocols or applications for the use of diethanolamine lauryl sulfate (DELS) in native

polyacrylamide gel electrophoresis (PAGE). Native PAGE is designed to separate proteins in

their folded, active state, and the use of a strong anionic detergent like lauryl sulfate would

likely lead to denaturation, disrupting the native protein structure. Standard native PAGE

protocols utilize non-denaturing conditions to preserve the protein's intrinsic charge and

conformation.

Therefore, this document provides detailed application notes and protocols for a standard and

widely accepted method of native PAGE. This information will be valuable for researchers,

scientists, and drug development professionals interested in analyzing the size, charge, and

quaternary structure of proteins in their native state.

Introduction to Native Polyacrylamide Gel
Electrophoresis
Native polyacrylamide gel electrophoresis (native-PAGE) is a powerful analytical technique

used to separate proteins based on their size, shape, and intrinsic net charge. Unlike
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denaturing techniques such as SDS-PAGE, native-PAGE is performed in the absence of

detergents that would unfold the protein. This preservation of the protein's native conformation

allows for the study of its oligomeric state, protein-protein interactions, and enzymatic activity

post-electrophoresis.

The migration of a protein in a native gel is influenced by:

Size (Molecular Weight): Larger proteins experience greater frictional force from the gel

matrix and migrate slower.

Shape (Conformation): Globular proteins will migrate faster than fibrous proteins of the same

molecular weight.

Net Charge: At a given pH of the running buffer, the overall charge of the protein will

determine its direction and rate of migration in the electric field.

Applications of Native-PAGE
Determination of Protein Oligomeric State: Analyzing whether a protein exists as a monomer,

dimer, tetramer, etc.

Analysis of Protein-Protein Interactions: Detecting the formation of stable protein complexes.

Study of Protein Conformation: Observing conformational changes due to ligand binding or

mutation.

Enzyme Activity Assays: Excising the protein band from the gel and performing an activity

assay on the native protein.

Quality Control of Purified Proteins: Assessing the homogeneity and integrity of a protein

sample.

Experimental Protocols
Preparation of Reagents
For optimal results, use high-purity reagents and deionized water.
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Reagent
Stock
Concentration

Preparation Storage

Acrylamide/Bis-

acrylamide Solution
30% (29:1)

Commercially

available or prepared

from stock powders.

Caution: Acrylamide is

a neurotoxin.

4°C, protected from

light

Resolving Gel Buffer 1.5 M Tris-HCl, pH 8.8

Dissolve 18.17 g of

Tris base in 80 mL of

dH₂O, adjust pH to 8.8

with HCl, and bring

the final volume to

100 mL.

4°C

Stacking Gel Buffer 0.5 M Tris-HCl, pH 6.8

Dissolve 6.06 g of Tris

base in 80 mL of

dH₂O, adjust pH to 6.8

with HCl, and bring

the final volume to

100 mL.

4°C

10X Running Buffer
0.25 M Tris, 1.92 M

Glycine, pH 8.3

Dissolve 30.3 g of Tris

base and 144.1 g of

Glycine in 1 L of

dH₂O. Do not adjust

the pH.

Room Temperature

Ammonium Persulfate

(APS)
10% (w/v)

Dissolve 0.1 g of APS

in 1 mL of dH₂O.

Prepare fresh daily.

4°C for a few hours

TEMED -
Commercially

available.

4°C, protected from

light

Native Sample Buffer

(2X)

125 mM Tris-HCl, pH

6.8, 20% Glycerol,

0.02% Bromophenol

Blue

Mix 2.5 mL of 0.5 M

Tris-HCl (pH 6.8), 2.0

mL of glycerol, 0.2 mL

of 1% Bromophenol

4°C
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Blue, and 5.3 mL of

dH₂O.

Casting the Polyacrylamide Gel
This protocol is for a standard mini-gel (e.g., 1.0 mm thickness).

Component 5% Stacking Gel (5 mL) 10% Resolving Gel (10 mL)

dH₂O 3.4 mL 4.0 mL

30% Acrylamide/Bis-

acrylamide
0.83 mL 3.3 mL

Resolving Gel Buffer (1.5 M,

pH 8.8)
- 2.5 mL

Stacking Gel Buffer (0.5 M, pH

6.8)
0.63 mL -

10% APS 50 µL 100 µL

TEMED 5 µL 10 µL

Procedure:

Assemble Gel Cassette: Thoroughly clean and assemble the glass plates and spacers

according to the manufacturer's instructions.

Prepare and Pour Resolving Gel:

In a small beaker or tube, mix the dH₂O, acrylamide/bis-acrylamide solution, and resolving

gel buffer.

Add the APS and TEMED, and swirl gently to mix.

Immediately pour the solution into the gel cassette, leaving enough space for the stacking

gel and comb (approximately 2 cm from the top).
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Overlay the gel with a thin layer of water-saturated butanol or isopropanol to ensure a flat

surface.

Allow the gel to polymerize for 30-45 minutes.

Prepare and Pour Stacking Gel:

Once the resolving gel has polymerized, pour off the alcohol overlay and rinse thoroughly

with dH₂O.

In a separate tube, mix the stacking gel components.

Add APS and TEMED, swirl gently, and immediately pour the stacking gel solution on top

of the resolving gel.

Insert the comb, ensuring no air bubbles are trapped.

Allow the stacking gel to polymerize for 20-30 minutes.

Sample Preparation and Electrophoresis
Sample Preparation:

Mix your protein sample with an equal volume of 2X Native Sample Buffer.

Do not heat the samples, as this will cause denaturation.

Centrifuge the samples briefly to pellet any insoluble material.

Electrophoresis Setup:

Once the stacking gel has polymerized, carefully remove the comb.

Place the gel cassette into the electrophoresis tank.

Fill the inner and outer chambers with 1X Running Buffer (diluted from the 10X stock).

Load the prepared samples into the wells. It is also recommended to load a native protein

ladder, if available, to estimate the molecular weight of the protein complexes.
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Running the Gel:

Connect the electrophoresis unit to the power supply.

Run the gel at a constant voltage. For a mini-gel, a typical starting voltage is 100-150 V.

Electrophoresis can be performed at room temperature, but for sensitive proteins or to

minimize heat-induced artifacts, it is recommended to run the gel at 4°C.

Continue the electrophoresis until the bromophenol blue dye front reaches the bottom of

the gel.

Visualization of Proteins
After electrophoresis, the proteins in the gel can be visualized using various staining methods.

Staining Method Sensitivity Procedure Overview

Coomassie Brilliant Blue R-250 ~100 ng

Stain the gel in Coomassie

staining solution for 1-2 hours.

Destain in a solution of

methanol, acetic acid, and

water until protein bands are

clearly visible against a clear

background.

Silver Staining ~1-10 ng

A more sensitive but complex

multi-step protocol involving

fixation, sensitization, silver

impregnation, and

development.

Diagrams and Workflows

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b093590?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Preparation

Execution Analysis

Reagent
Preparation

Gel
Casting

ElectrophoresisSample
Preparation Staining Imaging & Data

Analysis

Click to download full resolution via product page

Caption: Experimental workflow for Native-PAGE.
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Caption: Factors influencing protein migration in Native-PAGE.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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